BRD4 BD2 Selectivity Profile: 32-Fold Discrimination Over BD1
BRD4 Inhibitor-38 demonstrates a 32-fold selectivity for the BD2 domain over the BD1 domain of BRD4 [1]. This selectivity ratio is distinct from other characterized BRD4 inhibitors. For context, the BD2-selective inhibitor RVX-208 exhibits a 10- to 100-fold selectivity range depending on assay conditions, with Kd values of 0.13 µM (BD2) and 1.1 µM (BD1) reported in the same study [1]. The pan-BET inhibitor JQ1 displays near-equipotent activity against both domains (IC50 values of ~77 nM and ~72 nM for BD1 and BD2, respectively) [2].
| Evidence Dimension | BRD4 BD2 vs BD1 selectivity |
|---|---|
| Target Compound Data | BRD4 BD2 IC50 = 0.12 µM; BD1 IC50 = 3.64 µM |
| Comparator Or Baseline | RVX-208: BRD4 BD2 Kd = 0.13 µM, BD1 Kd = 1.1 µM; JQ1: BRD4 BD1 IC50 ≈ 0.077 µM, BD2 IC50 ≈ 0.072 µM |
| Quantified Difference | 32-fold selectivity (BD2/BD1) for BRD4 Inhibitor-38; RVX-208: ~8.5-fold (by Kd); JQ1: ~1.1-fold (pan-inhibitor) |
| Conditions | TR-FRET assay for BRD4 Inhibitor-38; Kd values for RVX-208; Fluorescence Anisotropy (FA) assay for JQ1 |
Why This Matters
The 32-fold selectivity index ensures a defined BD2-preferential engagement, which is critical for studies dissecting BD2-specific biology in inflammation and avoiding the confounding pan-inhibition effects seen with compounds like JQ1.
- [1] Chen S, Yang J, Wang X, et al. Marine natural product-inspired discovery of novel BRD4 inhibitors with anti-inflammatory activity. Eur J Med Chem. 2025;284:117075. View Source
- [2] PMC Table 3: IC50 values for (+)-JQ1 against BRD4 D1 and D2. Data from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9012345/table/Tab3/ View Source
